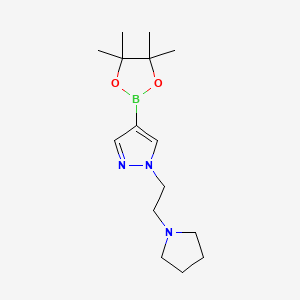

1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 1000802-52-7

Cat. No.: VC2557212

Molecular Formula: C15H26BN3O2

Molecular Weight: 291.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000802-52-7 |

|---|---|

| Molecular Formula | C15H26BN3O2 |

| Molecular Weight | 291.2 g/mol |

| IUPAC Name | 1-(2-pyrrolidin-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)13-11-17-19(12-13)10-9-18-7-5-6-8-18/h11-12H,5-10H2,1-4H3 |

| Standard InChI Key | LVIRZMJTRPDFGU-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCCC3 |

Introduction

Structural Characteristics and Chemical Properties

Molecular Identity and Structure

1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole possesses a complex structure with several functional groups. The compound features a pyrazole ring as its core structure with a boronic acid pinacol ester group at the 4-position and a 2-(pyrrolidin-1-yl)ethyl substituent at the N1 position. This arrangement creates a molecule with interesting chemical reactivity and potential biological activities.

The compound is registered under CAS number 1000802-52-7 and has the molecular formula C15H26BN3O2, corresponding to a molecular weight of 291.2 g/mol . The structure contains three nitrogen atoms, one from the pyrrolidine ring and two from the pyrazole heterocycle, along with a boron atom connected to two oxygen atoms from the pinacol ester group.

Physical and Chemical Properties

The physical and chemical properties of 1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are primarily predicted rather than experimentally determined, as is common with many specialized organic compounds. These properties provide important insights for researchers considering its use in various applications.

Table 1: Physical and Chemical Properties of 1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

The relatively high predicted boiling point (416.9±25.0 °C) suggests low volatility at standard laboratory conditions. The predicted pKa value of 9.83±0.20 indicates moderate basicity, likely attributed to the nitrogen atoms in the molecule . This property has implications for the compound's behavior in acid-base reactions and its potential interactions in biological systems.

Synthetic Approaches and Methodologies

General Synthesis Considerations

While the search results don't provide a direct synthesis route for the complete 1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole molecule, they do offer insights into the synthesis of related compounds, particularly the 4-pyrazole boronic acid pinacol ester component.

The synthesis of pyrazole boronic acid pinacol esters typically involves several challenging steps. Traditional methods often employ expensive starting materials or require specialized catalysts that limit industrial applicability . For instance, some approaches use 4-bromo-1H-pyrazole as a starting material followed by boronation, but the high cost of these precursors reduces economic viability for large-scale production .

Advanced Synthesis Methods

Patent literature describes an improved method for preparing 4-pyrazole boronic acid pinacol ester, which could potentially be adapted for synthesizing the target compound. This method utilizes malonaldehyde as a starting material and proceeds through a four-step process involving protective bromination, methyl vulcanization, cyclization, and boronation .

The final boronation step typically involves:

-

Introduction of nitrogen into the reaction vessel

-

Addition of appropriate solvent (often tetrahydrofuran)

-

Sequential addition of the pyrazole intermediate, an alkali (such as sodium acetate), diamyl diboron, and a palladium catalyst

-

Reaction at 50-90°C followed by concentration, extraction, and purification steps

This synthetic approach represents a significant improvement over earlier methods, potentially offering greater economic viability for industrial-scale production. The boronic acid pinacol ester group could then be incorporated into more complex structures like the target compound through additional synthetic steps.

Applications and Research Significance

Organic Synthesis Applications

Compounds containing the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure serve as important boronic reagents in organic synthesis processes . The boronic acid pinacol ester functionality is particularly valuable for Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical and fine chemical synthesis.

The presence of the boronic acid pinacol ester group makes this compound an excellent coupling partner for various halogenated compounds under palladium catalysis. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures that would be difficult to synthesize through other means.

Pharmaceutical Research

Related pyrazole boronic acid derivatives have demonstrated utility in pharmaceutical research and development. For example, similar compounds are used as key raw materials in synthesizing Baricitinib, an oral JAK kinase 1 and JAK kinase 2 inhibitor . The specific 1-(2-(pyrrolidin-1-yl)ethyl) substituent in the target compound may confer additional pharmacological properties or reactivity profiles that could be valuable in medicinal chemistry.

The pyrrolidine moiety often contributes to improved pharmacokinetic properties in drug molecules, potentially enhancing bioavailability and distribution. Combined with the synthetic versatility of the boronic ester group, this compound could serve as an important building block for developing novel therapeutic agents.

The significant price difference between the 10 mg and 1 g quantities highlights the specialized nature of this compound and the potential economies of scale in its production. Researchers should consider these costs when planning experiments involving this compound.

Market Trends and Accessibility

While comprehensive market analysis information is limited in the available search results, the pricing data suggests that 1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole remains a specialized research chemical rather than a bulk commodity. Its relatively high cost indicates limited production volume and specialized synthesis requirements.

Future Research Directions

Synthetic Methodology Development

Another promising research direction involves the development of more efficient and economical synthetic routes to this and related compounds. Current methods for synthesizing pyrazole boronic acid derivatives often involve expensive starting materials or catalysts , limiting their industrial applicability.

Future research could focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume